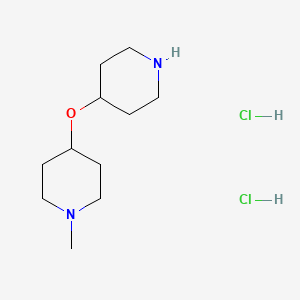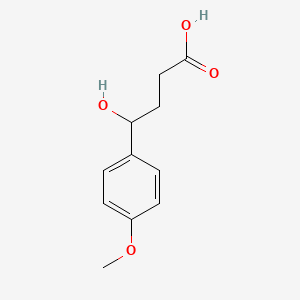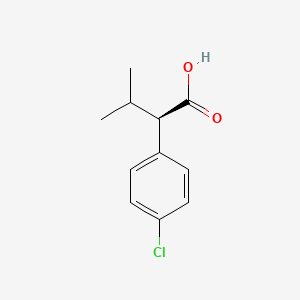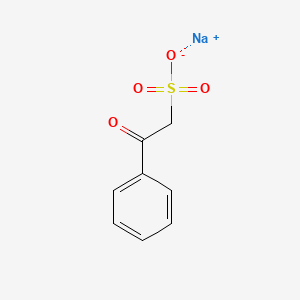![molecular formula C12H16F3N B3148150 (2-Methylpropyl)({[4-(trifluoromethyl)phenyl]methyl})amine CAS No. 637359-15-0](/img/structure/B3148150.png)
(2-Methylpropyl)({[4-(trifluoromethyl)phenyl]methyl})amine
Übersicht
Beschreibung
“(2-Methylpropyl)({[4-(trifluoromethyl)phenyl]methyl})amine” is an organic compound . It contains a total of 40 bonds, including 20 non-H bonds, 6 multiple bonds, 5 rotatable bonds, 6 aromatic bonds, and 1 secondary amine (aliphatic) .
Synthesis Analysis
The synthesis of compounds similar to “this compound” often involves Suzuki-coupling reactions . For instance, 2-(Trifluoromethyl)phenylboronic acid can be used as a reactant in Suzuki-coupling reactions to prepare 2-trifluoromethyl aryl or heteroaryl derivatives .Molecular Structure Analysis
The molecular structure of “this compound” includes a total of 40 bonds, 20 non-H bonds, 6 multiple bonds, 5 rotatable bonds, 6 aromatic bonds, 1 three-membered ring, 1 six-membered ring, and 1 secondary amine (aliphatic) .Wissenschaftliche Forschungsanwendungen
Synthesis of Heterocyclic Compounds
The reactivity of certain trifluoromethyl phenyl compounds has been leveraged as a building block in the synthesis of a wide range of heterocyclic compounds. This includes the generation of pyrazolo-imidazoles, thiazoles, spiropyridines, spiropyrroles, and spiropyrans among others. These compounds exhibit unique reactivity, providing mild conditions for generating versatile cynomethylene dyes from various precursors including amines and α-aminocarboxylic acids, pointing to the broad synthetic utility of these molecules in heterocyclic chemistry and dyes synthesis (Gomaa & Ali, 2020).
Environmental Decontamination
A review on the degradation of chemical warfare agents highlighted the formation, environmental fate, and toxicity of degradation products relevant to health. While not directly mentioning (2-Methylpropyl)({[4-(trifluoromethyl)phenyl]methyl})amine, it underscores the importance of understanding the degradation processes of nitrogen-containing compounds for environmental and occupational health (Munro et al., 1999).
Advanced Oxidation Processes
The efficacy of advanced oxidation processes in degrading nitrogen-containing compounds, including amines and azo-based compounds, has been reviewed. These processes are effective in mineralizing resistant compounds, improving water treatment schemes. The review provides a comprehensive overview of degradation efficiencies, reaction mechanisms, and the influence of various process parameters, shedding light on the potential for environmental remediation of nitrogen-containing pollutants (Bhat & Gogate, 2021).
Sorbent Materials for Environmental Applications
A study on the removal of perfluoroalkyl and polyfluoroalkyl substances (PFAS) using amine-functionalized sorbents underscores the potential of nitrogen-containing functional groups in environmental cleanup. The removal efficiency is attributed to electrostatic interactions, hydrophobic interactions, and the morphology of the sorbents. This highlights the role of amine-functionalization in enhancing the performance of materials for contaminant removal from water (Ateia et al., 2019).
Eigenschaften
IUPAC Name |
2-methyl-N-[[4-(trifluoromethyl)phenyl]methyl]propan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16F3N/c1-9(2)7-16-8-10-3-5-11(6-4-10)12(13,14)15/h3-6,9,16H,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLDPRJJTVSYVHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNCC1=CC=C(C=C1)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16F3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1-(Dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-yl)piperidine](/img/structure/B3148101.png)
![[(Cyclopropylmethyl)sulfanyl]methanimidamide hydrobromide](/img/structure/B3148116.png)
![ethyl 4-(3-formyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperazine-1-carboxylate](/img/structure/B3148121.png)
![1-(3-formyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxamide](/img/structure/B3148127.png)
![2-[1-(2,5-Dimethoxy-phenyl)-ethylamino]-ethanol](/img/structure/B3148131.png)





